molecular formula C13H11N7O2S B2406265 (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1323706-36-0

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2406265
CAS No.: 1323706-36-0
M. Wt: 329.34
InChI Key: BLWUJUYNQWJDHS-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a sophisticated heterocyclic compound designed for advanced antimicrobial research and development. Its molecular architecture integrates two high-value pharmacophores: a 4-methyl-1,2,3-thiadiazole unit and a 3-(pyrimidin-2-yl)-1,2,4-oxadiazole moiety, linked through an azetidine carboxamide bridge. This strategic combination is engineered to enhance biological activity, particularly against resistant microbial strains. The 1,2,3-thiadiazole scaffold is a recognized bioactive core with demonstrated potential in medicinal chemistry . Recent studies on novel 4-methyl-1,2,3-thiadiazole derivatives have shown that these compounds possess significant in vitro antimicrobial activity, especially against Gram-positive bacteria , including strains of Staphylococcus aureus . The 1,2,4-oxadiazole ring is a well-known bioisostere of 1,3,4-thiadiazole, frequently employed in drug design to improve metabolic stability and binding affinity . The inclusion of the azetidine ring, a strained four-membered nitrogen heterocycle, often contributes to favorable pharmacokinetic profiles by increasing molecular rigidity and improving solubility. The primary research application of this compound is as a key intermediate or lead structure in the discovery of new anti-infective agents . The integration of the 1,2,3-thiadiazole and 1,2,4-oxadiazole systems into a single molecule is a rational approach to target multiple biochemical pathways in pathogens. Thiadiazole derivatives are noted for their unique electronic properties and capacity to disrupt key enzyme functions and interact with microbial receptors . Researchers can utilize this compound to investigate its mechanism of action, determine minimum inhibitory concentrations (MICs), and establish structure-activity relationships (SAR) to guide the synthesis of more potent analogs. This product is For Research Use Only and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N7O2S/c1-7-9(23-19-17-7)13(21)20-5-8(6-20)12-16-11(18-22-12)10-14-3-2-4-15-10/h2-4,8H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWUJUYNQWJDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the 1,2,3-thiadiazole ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions.

    Synthesis of the 1,2,4-oxadiazole ring: This involves the reaction of amidoximes with carboxylic acids or their derivatives.

    Construction of the azetidine ring: This step often involves the cyclization of β-amino alcohols or β-amino acids.

    Coupling reactions: The final step involves coupling the different heterocyclic units through appropriate linkers, often using reagents like coupling agents or catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted azetidines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its multiple heterocyclic rings suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules from the literature:

Compound Core Structural Features Reported Biological Activity Key Reference
Target Compound 4-Methyl-1,2,3-thiadiazole + 1,2,4-oxadiazole-pyrimidine + azetidine-methanone Not directly reported (inferred potential for kinase inhibition or cytotoxicity)
1,3,4-Thiadiazole derivative 9b 1,3,4-Thiadiazole core with triazole and phenyl substituents IC₅₀ = 2.94 µM (HepG2 hepatocellular carcinoma)
Thiazole derivative 12a Thiazole core with hydrazono and aryl groups IC₅₀ = 1.19 µM (HepG2), 3.4 µM (MCF-7 breast carcinoma)
3-(4-Substituted)-pyrido[2,3-d]-triazolo-pyrimidinone Pyrimidine fused with triazolo and pyrido rings Moderate antitumor activity (specific IC₅₀ not provided)
Compound H () 1,2,4-Thiadiazole + triazol-methanone + trimethoxyphenyl QSAR-predicted antitumor activity (experimental validation pending)

Key Structural and Functional Insights:

Thiadiazole vs. Oxadiazole Contributions: The 1,2,3-thiadiazole in the target compound differs from the 1,3,4-thiadiazole in 9b . The 1,2,4-oxadiazole in the target compound (vs. 1,3,4-thiadiazole in 9b) offers improved metabolic stability due to reduced susceptibility to oxidative degradation .

Azetidine-Methanone vs. Methanone linkers (common in Compound H ) are associated with enhanced bioavailability due to balanced lipophilicity.

Pyrimidine Synergy :

  • The pyrimidin-2-yl group in the target compound mirrors substituents in 12a and 9b , which are critical for ATP-binding pocket interactions in kinases .

Research Findings and Limitations

  • Antitumor Potential: While the target compound’s activity remains unvalidated, its pyrimidine-thiadiazole-oxadiazole architecture aligns with known cytotoxic agents. For example, 9b and 12a achieve sub-3 µM IC₅₀ values against HepG2 and MCF-7 cells, suggesting that the target molecule’s hybrid structure could exhibit comparable or superior potency .
  • Synthetic Challenges: The azetidine moiety may complicate synthesis compared to simpler thiadiazole derivatives (e.g., 13a–13d in ), which are prepared via hydrazonoyl halide reactions under mild conditions .
  • QSAR Predictions : Compounds like H in highlight the utility of computational models for activity prediction. Similar approaches could prioritize the target compound for experimental screening .

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antiproliferative, and other relevant activities based on recent research findings.

Chemical Structure and Properties

The compound's structure includes a thiadiazole ring and a pyrimidine ring connected to an azetidine moiety. Its molecular formula is C17H18N8OSC_{17}H_{18}N_{8}OS with a molecular weight of approximately 382.45 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, derivatives similar to the compound have shown significant activity against various bacterial strains. A study reported that certain 4-methylthiadiazole derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 3.91 to 62.5 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Micrococcus luteus, indicating strong bactericidal properties .

Antiproliferative Activity

The antiproliferative effects of the compound were evaluated against several cancer cell lines. In vitro assays demonstrated that related compounds exhibited growth inhibition in human colon (HCT116), breast (MCF-7), and lung adenocarcinoma (A549) cell lines. The results indicated that these compounds could significantly inhibit cell proliferation, suggesting their potential as anticancer agents .

Case Studies

  • Study on Antimicrobial Efficacy : In a comparative study involving various thiadiazole derivatives, the compound demonstrated superior efficacy against Staphylococcus aureus strains compared to traditional antibiotics like nitrofurantoin. The activity was notably higher in specific strains, suggesting a promising avenue for developing new antimicrobial agents .
  • Antiproliferative Assays : Another case study investigated the effect of similar compounds on cancer cell lines. The derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity. These findings support further exploration into their mechanisms of action and potential therapeutic applications .

Research Findings Summary Table

Activity TypeTest Organisms/Cell LinesMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus, Micrococcus luteus3.91 - 62.5 µg/mL
AntiproliferativeHCT116, MCF-7, A549Low micromolar range

Q & A

Basic: What are the optimal synthesis conditions for this compound?

The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates like 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thiol. Optimal conditions include:

  • Reaction medium : Ethanol or aqueous ethanol under reflux (2–6 hours) for cyclization or alkylation steps .
  • Catalysts : Acidic or basic conditions (e.g., sodium monochloroacetate in aqueous medium) for thiol derivatization .
  • Purification : Recrystallization from DMF–EtOH (1:1) mixtures to ensure high purity .
    Key intermediates are confirmed via HPLC , FTIR , and 1H/13C NMR to validate structural integrity .

Basic: How is the compound characterized post-synthesis?

Characterization employs a combination of spectral and chromatographic methods :

  • FTIR : Identifies functional groups (e.g., thiadiazole C–S stretching at 650–750 cm⁻¹) .
  • NMR : Confirms proton environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm) and carbon frameworks .
  • HPLC : Assesses purity (>95% typically required) .
  • Melting point analysis : Consistency with literature values validates crystallinity .

Advanced: How can computational methods predict biological activity for this compound?

In silico tools are critical for prioritizing experimental testing:

  • Pass Online® : Predicts broad-spectrum biological activity (e.g., enzyme inhibition, antimicrobial potential) based on structural fingerprints .
  • Molecular docking : Evaluates binding affinity to target proteins (e.g., kinases, bacterial enzymes). For example, derivatives with electron-withdrawing substituents on the pyrimidine ring show enhanced docking scores in bacterial dihydrofolate reductase models .
  • ADMET prediction : Tools like SwissADME assess solubility, bioavailability, and toxicity risks .

Advanced: What strategies address low yields in azetidine-thiadiazole coupling reactions?

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics .
  • Catalytic systems : Use of Cu(I) or Pd(0) catalysts for efficient cross-coupling .
  • Temperature control : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of sensitive intermediates .
    Contradictory results in side-product formation (e.g., ’s unexpected pyrazole derivatives) highlight the need for reaction monitoring via TLC or LC-MS .

Advanced: How do structural modifications influence bioactivity in derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Pyrimidine ring substitutions : Electron-withdrawing groups (e.g., –NO₂) enhance antimicrobial activity by increasing electrophilicity .
  • Azetidine modifications : Bulky substituents on the azetidine nitrogen reduce metabolic clearance but may lower solubility .
  • Thiadiazole-thione vs. thiadiazole-thiol : The thione form improves stability in physiological pH, critical for in vivo applications .
    Experimental validation via MIC assays and enzyme inhibition studies is recommended .

Advanced: What analytical methods resolve contradictions in spectral data?

Discrepancies in NMR or IR spectra often arise from tautomerism or polymorphic forms. Resolution methods include:

  • Variable-temperature NMR : Identifies tautomeric equilibria (e.g., thione ↔ thiol interconversion) .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated for analogous triazole-thiadiazole hybrids .
  • DFT calculations : Predicts vibrational frequencies and compares them with experimental IR data to assign peaks unambiguously .

Advanced: How is stability assessed under physiological conditions?

  • pH-dependent stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
  • Light/heat stress testing : Accelerated stability studies (40°C, 75% RH for 4 weeks) identify decomposition pathways .
  • Plasma stability : Incubation with human plasma (37°C, 1 hour) followed by LC-MS/MS quantifies metabolic susceptibility .

Advanced: What are the limitations of current synthetic routes?

  • Scalability : Multi-step syntheses with low overall yields (<30%) hinder large-scale production .
  • Toxic reagents : Use of thiols or chlorinated solvents raises safety concerns .
  • Regioselectivity : Competing reactions in heterocyclic coupling steps (e.g., ’s indole vs. pyrazole formation) require precise stoichiometry .

Advanced: How can in vitro models validate predicted biological targets?

  • Enzyme inhibition assays : Directly measure IC₅₀ values against targets like DHFR or β-lactamases .
  • Cell-based assays : Use MIC assays for antimicrobial activity or MTT assays for cytotoxicity profiling .
  • Fluorescence polarization : Quantifies binding affinity to DNA or proteins .

Advanced: What future research directions are suggested by existing data?

  • Hybrid scaffolds : Combine thiadiazole-oxadiazole motifs with known pharmacophores (e.g., fluoroquinolones) to enhance potency .
  • Nanoparticle delivery : Improve bioavailability via encapsulation in PLGA nanoparticles .
  • Mechanistic studies : Use CRISPR-Cas9 gene editing to identify target pathways in resistant bacterial strains .

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